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molecular formula C4H4Cl2O2 B1274136 4-Chloro-3-oxobutyryl chloride CAS No. 41295-64-1

4-Chloro-3-oxobutyryl chloride

Cat. No. B1274136
M. Wt: 154.98 g/mol
InChI Key: WSHVQVCBPLNREW-UHFFFAOYSA-N
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Patent
US03960941

Procedure details

A solution of 3-oxo-4-chlorobutyryl chloride was prepared by passing in 0.645 mols of Cl2 gas into a solution of 0.645 mol of diketene at -20°C in 1,2-dichloroethane which was approximately 2/3 solvent by volume. The starting diketene was of approximately 98.1 percent purity as assayed by NMR spectroscopy. The solution was then treated in a three neck flask fitted with thermometer, dropping funnel, condenser, mechanical stirrer and a N2 inlet and outlet with 11.8 ml of water (0.655 mol) added slowly from the dropping funnel. A slow stream of N2 gas was passed through the flask and allowed to pass out the condenser and into a NaOH solution prepared from 80 ml of 7.93 N NaOH (0.635 mol) diluted to approximately 800 ml. The water was added with vigorous stirring at such a rate that no HCl escaped the NaOH trap while maintaining a temperature of 25°-30°C in the reaction mixture. The product acid began to crystallize from the reaction mixture about 1/3 of the way through the addition of water. After completion of the addition, stirring was continued overnight. The NaOH trap solution was then made up to 1 liter and a 100 ml aliquot removed. This was titrated to a phenolphthalein end point requiring 3.23 ml of 0.1043 N HCl showing a net excess of 3.36 milliequivalents of unused base remained. This corresponds to a 99.8 percent yield of HCl based on diketene. The solid acid was recovered by filtration and yielded 61.1 g (70.8 percent of theory) of snow white crystalline product MP 69°-71°C. Further washing of the flask with pentane removed 1.32 g of solids. 21.3 g of acid was recovered upon evaporation of the residual solvent filtrate at room temperature on a rotary evaporator under vacuum. Both solid products were washed with pentane and found to be pure via their NMR spectra. The combined yield was 83.7 or 97 percent of theory. The melting point reported by Rosdig, Kleppe and Markl is 67°-69°C (Ber. 95 1252 (1962).
[Compound]
Name
unused base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
11.8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.645 mol
Type
reactant
Reaction Step Four
Quantity
0.645 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
80 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
ClCl.[CH2:3]=[C:4]1[O:8]C(=O)C1.N#N.[OH-:11].[Na+].[ClH:13].[Cl:14][CH2:15][CH2:16][Cl:17]>O>[O:3]=[C:4]([CH2:8][Cl:13])[CH2:15][C:16]([Cl:17])=[O:11].[ClH:14] |f:3.4|

Inputs

Step One
Name
unused base
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
11.8 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.645 mol
Type
reactant
Smiles
ClCl
Name
Quantity
0.645 mol
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was then treated in a three neck flask
CUSTOM
Type
CUSTOM
Details
fitted with thermometer
ADDITION
Type
ADDITION
Details
added slowly from the dropping funnel
ADDITION
Type
ADDITION
Details
diluted to approximately 800 ml
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of 25°-30°C in the reaction mixture
CUSTOM
Type
CUSTOM
Details
to crystallize from the reaction mixture about 1/3 of the way through the addition of water
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
a 100 ml aliquot removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C(CC(=O)Cl)CCl
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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